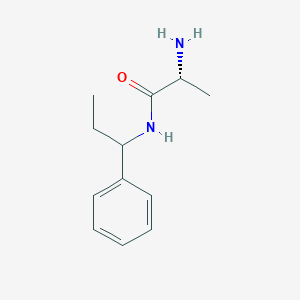
(2r)-2-Amino-N-(1-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Amino-N-(1-phenylpropyl)propanamide is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-N-(1-phenylpropyl)propanamide can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The optimization of asymmetric synthesis allows for the production of the ®-enantiomers with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic approaches, such as the use of immobilized whole-cell biocatalysts with ®-transaminase activity . These methods are preferred due to their high efficiency, selectivity, and reduced environmental impact compared to traditional chemical synthesis routes.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-N-(1-phenylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2r)-2-Amino-N-(1-phenylpropyl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2r)-2-Amino-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites . Its effects are mediated through binding to receptors and modulating signaling pathways involved in physiological processes .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-1-phenyl-1-propanone: This compound shares a similar structural framework but differs in the functional groups attached to the central carbon atom.
(2R)-1-Phenyl-N-propyl-2-pentanamine: Another structurally related compound with variations in the alkyl chain length and substitution pattern.
Uniqueness
(2r)-2-Amino-N-(1-phenylpropyl)propanamide is unique due to its specific chiral configuration and the presence of both an amino group and a propanamide moiety. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2R)-2-amino-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11?/m1/s1 |
InChI Key |
BVPRIMPISJNHNB-BFHBGLAWSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)NC(=O)[C@@H](C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


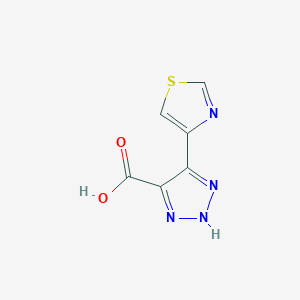
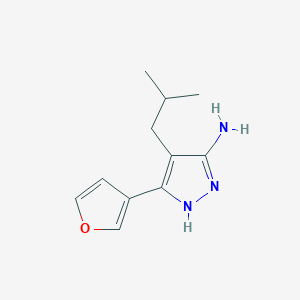
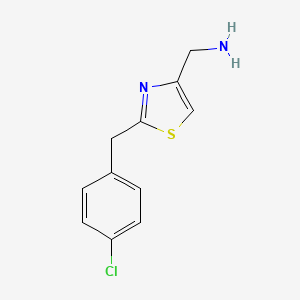
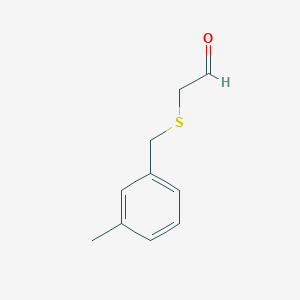
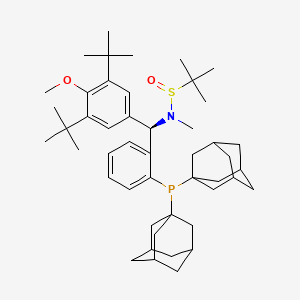
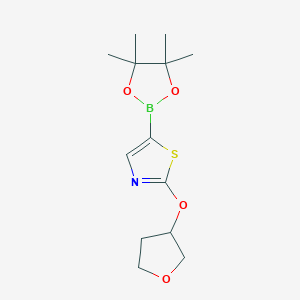

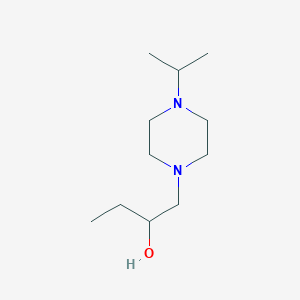
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
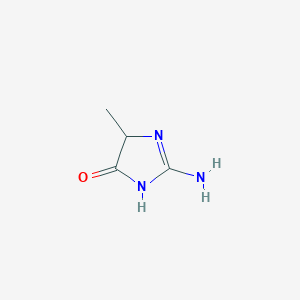

![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

